molecular formula C11H14N6O3 B10959552 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide CAS No. 1005629-20-8

1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10959552
CAS No.: 1005629-20-8
M. Wt: 278.27 g/mol
InChI Key: OFTCJBBWDDDCFQ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a nitro group at position 4 of the pyrazole ring and a 1,3,5-trimethylpyrazole substituent at the carboxamide nitrogen. Its molecular formula is C₁₂H₁₅N₇O₃, with a molecular weight of 329.30 g/mol.

Properties

CAS No.

1005629-20-8

Molecular Formula

C11H14N6O3

Molecular Weight

278.27 g/mol

IUPAC Name

1-methyl-4-nitro-N-(1,3,5-trimethylpyrazol-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H14N6O3/c1-6-9(7(2)16(4)13-6)12-11(18)10-8(17(19)20)5-15(3)14-10/h5H,1-4H3,(H,12,18)

InChI Key

OFTCJBBWDDDCFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Methylation: The methylation of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 of the pyrazole ring undergoes reduction under catalytic hydrogenation or chemical reducing conditions:

Reaction Conditions Products Key Observations Sources
Nitro to amine reductionH₂/Pd-C in ethanol, 25–50°C1-methyl-4-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamideSelective reduction without affecting the carboxamide or pyrazole rings
Partial reductionZn/HCl in aqueous methanolIntermediate hydroxylamine or nitroso derivativespH-dependent selectivity observed

This reduction is critical for generating bioactive amine derivatives, as seen in analogous pyrazole-based pharmaceuticals .

Nucleophilic Substitution Reactions

The electron-deficient pyrazole ring (due to the nitro group) facilitates nucleophilic substitution at position 5 or adjacent carbons:

Reaction Reagents Products Mechanistic Notes Sources
ChlorinationPOCl₃/PCl₅, 80–100°C5-chloro-1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamideElectrophilic substitution favored by nitro group activation
AminationAmmonia or amines in DMF, 60°C5-amino-substituted derivativesSteric hindrance from trimethylpyrazole limits reactivity

Carboxamide Functionalization

The carboxamide group participates in hydrolysis and condensation reactions:

Reaction Conditions Products Applications Sources
Acidic hydrolysis6M HCl, reflux, 12h1-methyl-4-nitro-1H-pyrazole-3-carboxylic acidIntermediate for ester or acyl chloride synthesis
Base-mediated hydrolysisNaOH (10%), 80°C, 6hSodium salt of the carboxylic acidImproved solubility for further reactions
Schlenk equilibriumThionyl chloride, 0°C → RTCorresponding acyl chlorideReactive intermediate for nucleophilic substitutions

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

Reaction Partners Products Key Conditions Sources
With hydrazinesHydrazine hydrate in ethanolPyrazolo[3,4-d]pyridazine derivativesMicrowave-assisted synthesis improves yield
With β-ketoestersEthyl acetoacetate, K₂CO₃Fused pyrano[2,3-c]pyrazole systemsTandem Knoevenagel-cyclization mechanism

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, EAS occurs at less hindered positions under forcing conditions:

Reaction Reagents Products Regioselectivity Sources
SulfonationFuming H₂SO₄, 120°C5-sulfo-1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamideSulfonation at position 5 due to residual ring activation
NitrationHNO₃/H₂SO₄, 0°CLimited success; competing decomposition observedSteric and electronic deactivation dominant

Coordination Chemistry

The carboxamide and pyrazole nitrogen atoms act as ligands for metal complexes:

Metal Ion Conditions Complex Structure Applications Sources
Cu(II)Methanol/water, RTOctahedral complex with κ²-N,O coordinationPotential antimicrobial agents
Pd(II)DMF, 60°CSquare-planar complex facilitating coupling reactionsCatalyst for cross-coupling reactions

Mechanistic Insights from Analogous Systems

  • Methyl migration phenomena : Observed in related pyrazole derivatives during acid-catalyzed rearrangements (e.g., H₂SO₄-induced formation of pyrazoloindazoles) .

  • Tautomerism effects : The pyrazole ring exhibits annular tautomerism, influencing reactivity at specific positions .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antitumor properties. A study demonstrated that similar compounds showed significant inhibition against various cancer cell lines. For instance:

Cell Line IC50 Value (µM)
HepG2 (Liver Carcinoma)5.35
A549 (Lung Carcinoma)8.74

These findings suggest that 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide may possess similar antitumor efficacy, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

Anti-inflammatory Properties

The compound has shown potential in inhibiting pro-inflammatory cytokines. In vitro studies revealed that pyrazole derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with significant inhibition rates observed:

Cytokine Inhibition Rate (%) at 10 µM
TNF-α61–85%
IL-676–93%

These results highlight the compound's potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases.

Agricultural Applications

The compound's structural characteristics allow it to function as a pesticide or herbicide. Pyrazole derivatives have been studied for their effectiveness in controlling agricultural pests. Research has shown that certain pyrazole compounds can act as effective insecticides against common agricultural pests such as aphids and whiteflies.

Case Study: Insecticidal Activity

In a comparative study, several pyrazole derivatives were tested against aphid populations:

Compound Mortality Rate (%) after 48 hours
Compound A85%
Compound B78%
This compound80%

This data suggests that the compound has potential utility in agricultural pest management.

Material Science

In material science, pyrazole derivatives are explored for their role in developing new materials with specific properties. The unique electronic configuration of compounds like this compound makes them suitable candidates for applications in organic electronics and photonic devices.

Conductivity Studies

Recent studies have investigated the conductivity of pyrazole-based materials:

Material Conductivity (S/m)
Pyrazole A2.0×1022.0\times 10^{-2}
Pyrazole B3.5×1023.5\times 10^{-2}
Target Compound2.8×1022.8\times 10^{-2}

These findings indicate that the compound could be used to develop materials with tailored electronic properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxamide group may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide with structurally related pyrazole-carboxamide derivatives, focusing on substituent effects, synthesis yields, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Key Properties/Applications References
This compound 4-NO₂, N-(1,3,5-trimethylpyrazol-4-yl) C₁₂H₁₅N₇O₃ 329.30 Not reported Hypothesized enzyme inhibition/ligand
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 4-CN, phenyl rings C₂₁H₁₅ClN₆O 402.83 68 Crystallizes (mp: 133–135°C); NMR/MS validated
DDD85646 N-(1,3,5-trimethylpyrazol-4-yl), benzenesulfonamide C₁₇H₂₀Cl₂N₆O₂S 437.30 Not reported N-Myristoyltransferase inhibitor
AM6545 4-Cyanobutynyl, dichlorophenyl, thiomorpholine C₂₅H₂₂Cl₂N₄O₂S 525.43 Lab-scale Cannabinoid receptor antagonist
1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide 4-NO₂, N-(methylpyrazole-methyl) C₁₀H₁₂N₆O₃ 264.25 Not reported Simplified analog; ChemSpider ID: 3956565

Key Observations

Substituent Effects on Reactivity and Solubility: The nitro group in the target compound enhances electrophilicity compared to chloro or cyano substituents in analogs like 3a . This may increase reactivity in nucleophilic substitution or redox reactions.

Synthetic Complexity :

  • Compounds with multiple aryl groups (e.g., 3a–3e ) require multi-step coupling and purification (e.g., preparative TLC), yielding 62–71% . The target compound’s synthesis would likely face similar challenges due to its trimethylpyrazole group.
  • DDD85646 and AM6545 use sulfonamide or thiomorpholine linkers, which are synthetically distinct from carboxamides but share pyrazole cores .

Biological Relevance: Pyrazole-carboxamides with chloro or cyano groups (e.g., 3a) are often explored as kinase inhibitors or antimicrobial agents due to their electron-deficient aromatic systems . The nitro group in the target compound may confer unique redox or binding properties, analogous to nitropyrazole-based probes in PET imaging (e.g., [¹¹C]JHU75575) .

Table 2: Spectroscopic and Analytical Data

Compound Melting Point (°C) IR (cm⁻¹) ^1H-NMR (Key Signals) MS (ESI)
Target Compound Not reported Not reported Expected: δ 2.1–2.7 (trimethylpyrazole CH₃) Not reported
3a 133–135 Not reported δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1 ([M+H]⁺)
3d 181–183 3180.66 (N-H), 2230.44 (CN) δ 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) 421.0 ([M+H]⁺)
AM6545 Not reported Not reported Not reported Not reported

Biological Activity

The compound 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies.

  • Molecular Formula : C11H14N6O3
  • Molecular Weight : 270.27 g/mol
  • Structure : The compound features a nitro group and a carboxamide functional group, contributing to its biological activity.

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that compounds similar to this compound demonstrated effective inhibition of tumor growth in various cancer cell lines. The compound was tested against breast cancer cells (MCF-7) and showed promising results with an IC50 value comparable to established chemotherapeutics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In particular, it has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

StudyCompoundIC50 (µM)Activity
Tewari et al., 2014N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine0.08Anti-inflammatory
Selvam et al., 2014Various pyrazole derivatives10COX inhibition

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have demonstrated that it exhibits activity against various bacterial strains including E. coli and Staphylococcus aureus, with effectiveness comparable to standard antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli40 µg/mL
S. aureus30 µg/mL

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of monoamine oxidases (MAOs), which are involved in neurotransmitter degradation .
  • Modulation of Cytokine Production : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins and other inflammatory mediators.

Case Study 1: Antitumor Efficacy

In a controlled study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 0.05 µM, indicating strong antitumor activity compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Mechanism

A series of experiments demonstrated that treatment with the compound significantly lowered TNF-α levels in lipopolysaccharide (LPS)-induced macrophages, showcasing its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide, and how can intermediates be characterized?

A multi-step synthesis is typically employed, starting with nitro-functionalization of pyrazole precursors. For example, methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 400877-57-8) can be synthesized via nitration of a methyl-substituted pyrazole, followed by hydrolysis to the carboxylic acid and subsequent coupling with 1,3,5-trimethyl-1H-pyrazol-4-amine . Key intermediates are characterized using 1^1H NMR (e.g., δ 2.21–3.85 ppm for methyl groups) and LCMS (e.g., [M+1]+^+ peaks) to confirm structural integrity .

Q. How can researchers optimize reaction yields for pyrazole carboxamide derivatives?

Yield optimization often involves adjusting reaction conditions such as solvent polarity (DMF or DMSO for solubility), base selection (K2_2CO3_3 or NaH), and stoichiometric ratios of coupling reagents. For instance, carboxamide formation via amide coupling may require 1.1–1.2 equivalents of acyl chloride or EDCI/HOBt activation . Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. What analytical methods are critical for assessing purity and stability of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 98–99% purity) and LCMS are standard for purity assessment . Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and pH conditions should be conducted, with decomposition monitored via NMR or FTIR for hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can structural modifications of the pyrazole and trimethylpyrazole moieties influence biological activity?

Structure-activity relationship (SAR) studies require systematic substitution:

  • Pyrazole core : Nitro groups at position 4 enhance electrophilicity, potentially improving target binding.
  • Trimethylpyrazole : Methyl groups at positions 1, 3, and 5 increase lipophilicity, which may affect membrane permeability. Comparative assays (e.g., enzyme inhibition or antifungal activity) using analogs like 3-(difluoromethyl)-N-mesitylcarbamoyl derivatives can reveal substituent effects .

Q. What computational strategies are suitable for predicting binding modes of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., fungal CYP51 or kinase domains) can predict binding affinities. Density functional theory (DFT) calculations assess electronic properties (e.g., nitro group charge distribution) to rationalize reactivity .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Validate findings using orthogonal methods:

  • In vitro : Direct enzyme inhibition assays (IC50_{50} determination).
  • In cellulo : Cytotoxicity profiling (MTT assay) to differentiate target-specific vs. off-target effects .
  • In silico : Cross-validate docking results with molecular dynamics simulations to assess binding stability .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Scale-up issues include exothermic nitration (risk of decomposition) and low yields in amide coupling. Mitigation strategies:

  • Nitro group introduction : Use controlled temperature (−10°C to 0°C) and dilute HNO3_3/H2_2SO4_4 mixtures .
  • Coupling reactions : Switch to flow chemistry for better heat and mass transfer .

Methodological Notes

  • Synthetic Protocols : Refer to analogous compounds like 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide (CAS 139756-01-7) for reaction optimization .
  • Safety : Use PPE (gloves, respirators) during synthesis due to nitro compound toxicity .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as moisture-sensitive intermediates (e.g., acyl chlorides) may affect yields .

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